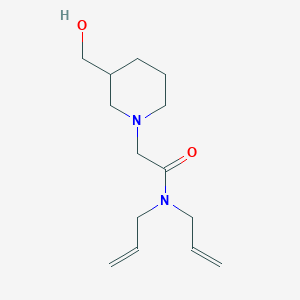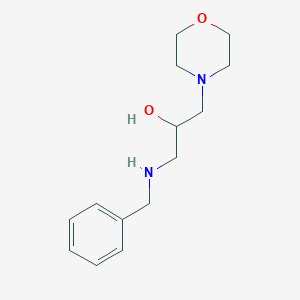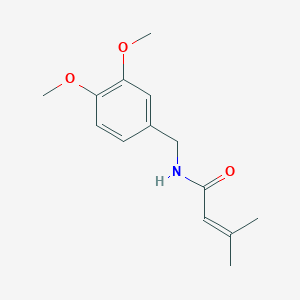
1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea typically involves the reaction of 3-chloro-4-cyanophenyl isocyanate with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve steps such as:
Preparation of 3-chloro-4-cyanophenyl isocyanate: This intermediate can be synthesized from 3-chloro-4-cyanophenylamine through a reaction with phosgene or a phosgene substitute.
Reaction with cyclopentylamine: The isocyanate intermediate is then reacted with cyclopentylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and cyano groups in the compound can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can lead to the formation of various substituted urea compounds .
科学研究应用
1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea has several scientific research applications, including:
Medicinal Chemistry: It is studied as an androgen receptor antagonist for the treatment of prostate cancer.
Biological Research: The compound is used to investigate the role of androgen receptors in various biological processes.
Industrial Applications: It can be used as an intermediate in the synthesis of other pharmaceutical compounds.
作用机制
The mechanism of action of 1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea involves its binding to the androgen receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the androgen receptor from driving the expression of genes involved in the growth and survival of prostate cancer cells. The compound competitively inhibits androgen binding, androgen receptor nuclear translocation, and androgen-mediated transcription .
相似化合物的比较
Similar Compounds
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides: These compounds also target the androgen receptor and have been studied for their potential in treating prostate cancer.
Darolutamide: Another androgen receptor antagonist with a similar mechanism of action.
Uniqueness
1-(3-Chloro-4-cyanophenyl)-3-cyclopentylurea is unique due to its specific chemical structure, which provides distinct binding properties and efficacy in inhibiting the androgen receptor. Its cyclopentylurea moiety differentiates it from other similar compounds, potentially offering advantages in terms of potency and selectivity .
属性
分子式 |
C13H14ClN3O |
|---|---|
分子量 |
263.72 g/mol |
IUPAC 名称 |
1-(3-chloro-4-cyanophenyl)-3-cyclopentylurea |
InChI |
InChI=1S/C13H14ClN3O/c14-12-7-11(6-5-9(12)8-15)17-13(18)16-10-3-1-2-4-10/h5-7,10H,1-4H2,(H2,16,17,18) |
InChI 键 |
GWAYLVVTCVLQHY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC(=O)NC2=CC(=C(C=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)



![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B14908681.png)





